molecular formula C22H21N5O3 B14977392 N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide

Cat. No.: B14977392
M. Wt: 403.4 g/mol
InChI Key: DZKNWQLGYWZXFZ-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1H-indole moiety linked via an ethylamino-ketone group to a 4-oxo-3(4H)-quinazolinylacetamide scaffold. The indole group, a privileged structure in medicinal chemistry, is known for its role in receptor binding (e.g., serotonin receptors), while the quinazolinone core is associated with kinase inhibition and anticancer activity .

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide

InChI

InChI=1S/C22H21N5O3/c28-20(23-10-9-15-11-24-18-7-3-1-5-16(15)18)12-25-21(29)13-27-14-26-19-8-4-2-6-17(19)22(27)30/h1-8,11,14,24H,9-10,12-13H2,(H,23,28)(H,25,29)

InChI Key

DZKNWQLGYWZXFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CNC(=O)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide typically involves the coupling of an indole derivative with a quinazoline derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the carbonyl groups can yield corresponding alcohols.

Scientific Research Applications

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide involves its interaction with specific molecular targets and pathways. The indole and quinazoline moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain kinases involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with bacterial enzymes, disrupting their function and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight Key Functional Groups Target/Activity Solubility (LogP)
Target Compound 407.42 Indole, Quinazolinone, Acetamide Kinase/Tubulin inhibition (hypothetical) 2.1 (estimated)
N-(2-Benzylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide 373.41 Benzylphenyl, Quinazolinone Tyrosine kinases 3.5
D-24851 379.83 4-Chlorobenzyl, Pyridinyl Tubulin 2.8
K284-2512 541.63 Sulfanyl, Propanamide-indole Undisclosed (screening compound) 3.2

Research Findings and Implications

  • Selectivity: The target compound’s indole-quinazolinone hybrid structure may offer dual activity in both kinase and tubulin pathways, unlike analogues with singular moieties .
  • Synthetic Accessibility : and highlight coupling reactions (e.g., amide bond formation) as viable routes for synthesizing such hybrids, though purity challenges exist .
  • Optimization Potential: Introducing electron-withdrawing groups (e.g., chloro) on the indole or quinazolinone rings could enhance target affinity, as seen in D-24851 .

Biological Activity

N-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide is a complex organic compound that integrates indole and quinazoline moieties, both of which are recognized for their significant biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C22H21N5O3
Molecular Weight: 403.4 g/mol
IUPAC Name: N-[2-(1H-indol-3-yl)ethyl]-2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]acetamide
CAS Number: 951951-76-1

The compound features an indole ring, known for its presence in various natural products and synthetic drugs, and a quinazoline ring, frequently associated with anticancer and antimicrobial properties.

Synthesis Methods

The synthesis of this compound typically involves the coupling of an indole derivative with a quinazoline derivative. One common method utilizes N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond between the two components. This method is effective in producing high yields and purity of the desired compound.

Anticancer Properties

Research indicates that compounds featuring both indole and quinazoline structures exhibit significant anticancer activities. For instance:

  • Cytotoxicity: Compounds derived from similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For example, certain derivatives demonstrated significant cytotoxicity against A549 cells (lung cancer) with IC50 values less than 10 μM .
  • Mechanism of Action: The proposed mechanism involves inhibition of specific kinases associated with cell proliferation, leading to apoptosis in cancer cells. Docking studies suggest that these compounds may interact with targets involved in cancer cell signaling pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Inhibition Studies: Various synthesized compounds have been evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have displayed minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against resistant strains such as MRSA .
  • Antimycobacterial Activity: Studies have reported that certain analogues inhibit the growth of Mycobacterium tuberculosis, showcasing potential for development as anti-tubercular agents .

Case Studies and Research Findings

StudyFindings
Datar et al. (2017)Identified significant antibacterial activity in synthesized compounds with indole and quinazoline moieties.
MDPI Study (2023)Demonstrated cytotoxic effects against various cancer cell lines with promising IC50 values, highlighting their potential in cancer therapy.
BenchChem AnalysisDiscussed the interaction of the compound with various biological targets, emphasizing its role in modulating enzyme activities related to cancer progression.

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